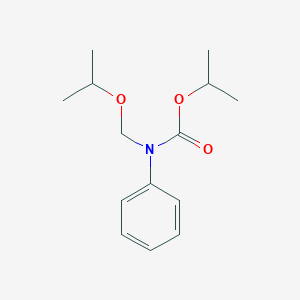
1-N,3-N-dibutylbenzene-1,3-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dibutylbenzene-1,3-disulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutylbenzene-1,3-disulfonamide typically involves the reaction of benzene-1,3-disulfonyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of N,N’-Dibutylbenzene-1,3-disulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions: N,N’-Dibutylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: N,N’-Dibutylbenzene-1,3-disulfonamide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a model compound for studying the effects of sulfonamides on biological systems.
Medicine: While not directly used as a drug, N,N’-Dibutylbenzene-1,3-disulfonamide can be used in medicinal chemistry research to develop new pharmaceuticals. Its structure provides insights into the design of sulfonamide-based drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in certain polymer formulations.
作用機序
The mechanism of action of N,N’-Dibutylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and protein function.
類似化合物との比較
- N,N’-Dibromo-N-ethylbenzene-1,3-disulfonamide
- N,N,N’,N’-Tetrabromobenzene-1,3-disulfonamide
- Poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide)
Comparison: N,N’-Dibutylbenzene-1,3-disulfonamide is unique due to its dibutyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other sulfonamides may not be as effective.
特性
IUPAC Name |
1-N,3-N-dibutylbenzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S2/c1-3-5-10-15-21(17,18)13-8-7-9-14(12-13)22(19,20)16-11-6-4-2/h7-9,12,15-16H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAGCQPADNVUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(Carbamimidoylsulfanylmethyl)-1,4-dioxonaphthalen-2-yl]methyl carbamimidothioate;hydrochloride](/img/structure/B8041299.png)
![[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate](/img/structure/B8041305.png)
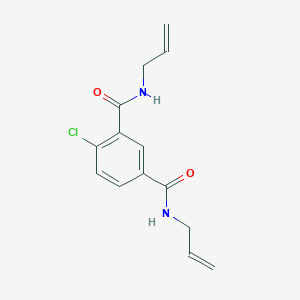
![N-[(E)-1-(2,5-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B8041317.png)

![4,8-Dichlorothieno[2,3-f][1]benzothiole-2,6-dicarbohydrazide](/img/structure/B8041327.png)
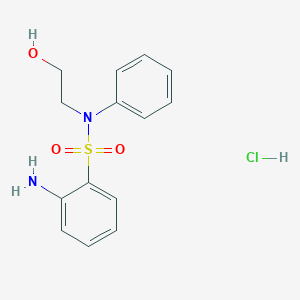
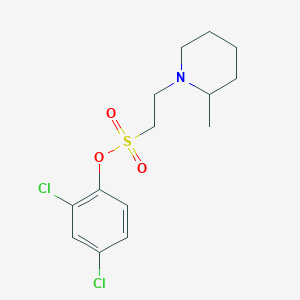
![[5-(Acetyloxymethyl)-2,4-dimethylphenyl]methyl acetate](/img/structure/B8041349.png)
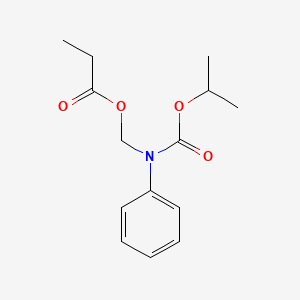
![Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester](/img/structure/B8041372.png)
![N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide](/img/structure/B8041379.png)

